molecular formula C17H19ClN2 B1148006 1-(4-Chlorobenzhydryl)piperazine CAS No. 130018-88-1

1-(4-Chlorobenzhydryl)piperazine

Cat. No.: B1148006
CAS No.: 130018-88-1
M. Wt: 286.79916
InChI Key:
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Scientific Research Applications

1-(4-Chlorobenzhydryl)piperazine has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including voltage-gated sodium channel inhibitors and anticancer agents.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is an impurity in commercial preparations of antihistamines like hydroxyzine and cetirizine.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

While the exact mechanism of action of 1-(4-Chlorobenzhydryl)piperazine is not well-defined, it has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .

Safety and Hazards

1-(4-Chlorobenzhydryl)piperazine is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It is recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Preparation Methods

1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The synthetic route involves the following steps :

  • Mix 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.
  • Heat the mixture to 80°C for 0.5 hours.
  • Add 4-chlorobenzhydryl chloride in toluene to the mixture and maintain the temperature at 80°C for 2 hours.
  • Reflux the mixture at the same temperature for 12 hours.
  • Cool the reaction mixture to 20°C.
  • Wash the toluene layer twice with 20 mL of water and treat with HCl (15 mL conc. HCl in 5 mL of water) at 5-10°C.
  • Filter the reaction mixture and separate the aqueous layer from the filtrate.
  • Wash the aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride (MDC).
  • Neutralize with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.
  • Filter, suck, and dry the solid compound at 50°C for 3 hours.

Chemical Reactions Analysis

1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include DMF, KI, toluene, HCl, and NaOH . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds, such as :

    Meclizine: An antihistamine used to treat motion sickness and vertigo.

    Chlorcyclizine: An antihistamine used to treat allergic reactions.

    Hydroxyzine: An antihistamine used to treat anxiety and tension.

    Cetirizine: An antihistamine used to treat allergy symptoms.

The uniqueness of this compound lies in its role as an intermediate and impurity in the synthesis and production of these antihistamines.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
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DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
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Molecular Weight

286.8 g/mol
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CAS No.

303-26-4
Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name N-(4-chlorobenzhydryl)piperazine
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Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
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Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
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Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
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5 mL
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